molecular formula C15H11ClN2 B1267994 2-Benzyl-3-chloroquinoxaline CAS No. 49568-78-7

2-Benzyl-3-chloroquinoxaline

Cat. No. B1267994
CAS RN: 49568-78-7
M. Wt: 254.71 g/mol
InChI Key: WOXFHFKGZGPZBI-UHFFFAOYSA-N
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Description

2-Benzyl-3-chloroquinoxaline is an organic compound with the molecular formula C15H11ClN2 . It belongs to a family of heterocyclic compounds called quinoxalines .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-chloroquinoxaline consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C15H11ClN2/c16-15-14 (10-11-6-2-1-3-7-11)17-12-8-4-5-9-13 (12)18-15/h1-9H,10H2 .


Physical And Chemical Properties Analysis

2-Benzyl-3-chloroquinoxaline has a molecular weight of 254.72 . The melting point of this compound is between 86 - 88 degrees Celsius .

Scientific Research Applications

Anticancer Activity

2-Benzyl-3-chloroquinoxaline: has been identified as a compound with potential anticancer properties. Quinoxaline derivatives are known to exhibit a range of biological activities, and their role in cancer treatment is significant due to their ability to interfere with various cellular pathways . The compound’s structure allows for interactions with DNA or proteins within cancer cells, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The antimicrobial activity of quinoxaline derivatives, including 2-Benzyl-3-chloroquinoxaline , is well-documented. These compounds have been used to develop new antimicrobial agents that can combat resistant strains of bacteria and fungi . Their mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes.

Neuropharmacological Applications

Quinoxaline sulfonamides, a category that includes 2-Benzyl-3-chloroquinoxaline , have shown promise in neuropharmacology. They have been studied for their potential effects on central nervous system disorders, including as anticonvulsants and neuroprotective agents . Their ability to modulate neurotransmitter systems could make them valuable in treating conditions like epilepsy and neurodegenerative diseases.

Anti-inflammatory Uses

The anti-inflammatory potential of 2-Benzyl-3-chloroquinoxaline is another area of interest. Inflammation is a common pathway in many diseases, and quinoxaline derivatives can act on various inflammatory mediators to reduce swelling, pain, and other symptoms . This makes them candidates for the development of new anti-inflammatory drugs.

Antileishmanial Activity

Quinoxaline compounds have been explored for their antileishmanial activity, which is the ability to combat the protozoan parasites that cause leishmaniasis . 2-Benzyl-3-chloroquinoxaline may inhibit the growth of these parasites, offering a potential pathway for the development of new treatments for this neglected tropical disease.

Diuretic Effects

The diuretic effects of quinoxaline derivatives are another important application. These compounds can increase the excretion of urine, which is beneficial in conditions like hypertension and edema . 2-Benzyl-3-chloroquinoxaline could be used to synthesize new diuretic drugs with improved efficacy and fewer side effects.

Safety and Hazards

The safety information for 2-Benzyl-3-chloroquinoxaline indicates that it may be harmful if swallowed and may cause certain health hazards . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-benzyl-3-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXFHFKGZGPZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333185
Record name 2-benzyl-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-chloroquinoxaline

CAS RN

49568-78-7
Record name 2-benzyl-3-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 3 can be prepared from the starting material 2,3-dichloroquinoxaline 1 following the reaction in Scheme 1. In this manner, quinoxaline 1 can be reacted with benzylmagnesium chloride in THF to afford 2-benzyl-3-chloroquinoxaline 2. 2-Benzylquinoxalines can also be prepared by reaction with alternative alkylating reagents, such as, but not limited to, benzyllithium. 2-Benzyl-3-chloroquinoxaline 2 can be reacted with cyanide to obtain intermediate 2-benzyl-3-cyanoquinoxaline 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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